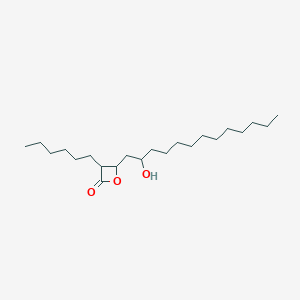![molecular formula C44H48N4O4S2 B116854 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole CAS No. 438226-83-6](/img/structure/B116854.png)
5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole, also known as 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole, is a useful research compound. Its molecular formula is C44H48N4O4S2 and its molecular weight is 761 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Binding Affinity and Receptor Modulation
Compounds related to the specified chemical structure, particularly those in the N1-arylsulfonyltryptamine class, have been studied for their binding affinity to 5-HT6 receptors. Some derivatives, such as N1-benzenesulfonyl-3-piperidin-3-yl-1H-indole, are identified as high-affinity full agonists, while others like N1-arylsulfonyl-3-(1-methylpyrrolidin-2-ylmethyl)-1H-indole derivatives exhibit potent antagonist properties (Cole et al., 2005).
Synthesis Methods
Advanced synthesis methods have been developed to produce indole compounds, including derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid. These methods are pivotal in obtaining indole compounds with specific substitutions and properties (Maklakov et al., 2002).
Novel Catalytic Processes
Innovative catalytic processes, such as Triphenylphosphine-catalyzed Knoevenagel condensation, have been employed to synthesize substituted derivatives like 5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Such methods represent significant advancements in the field of organic synthesis (Venkatanarayana & Dubey, 2012).
Antifungal Activity Studies
Certain triazolylindole derivatives have been synthesized and evaluated for antifungal activity, highlighting the potential of these compounds in medical applications (Singh & Vedi, 2014).
Dimerization and Mechanistic Insights
Research on the dimerization of ethyl 3-cyanomethyl-2-indolecarboxylate has provided valuable mechanistic insights. Understanding the formation of dimeric indole derivatives is crucial for the development of complex organic molecules (Nagarathnam & Johnson, 1993).
Antimicrobial Activity Research
Studies on unsymmetrically substituted 3-(1-benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)-acrylonitrile have been conducted to explore their antimicrobial activities. Such research is crucial in the search for new antimicrobial agents (Thirupathi et al., 2012).
Crystal Structure Analysis
The crystal structures of specific indole derivatives have been analyzed, providing insights into the molecular geometry and interactions critical for drug design and material science applications (Palani et al., 2006).
Propriétés
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N4O4S2/c1-46-22-9-11-36(46)26-34-29-45-42-19-18-33(28-40(34)42)44(31-54(51,52)39-15-7-4-8-16-39)48-30-35(27-37-12-10-23-47(37)2)41-25-32(17-20-43(41)48)21-24-53(49,50)38-13-5-3-6-14-38/h3-8,13-21,24-25,28-30,36-37,44-45H,9-12,22-23,26-27,31H2,1-2H3/b24-21+/t36-,37-,44?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOYOMFGGCWSJP-AVDNXIMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(CS(=O)(=O)C4=CC=CC=C4)N5C=C(C6=C5C=CC(=C6)C=CS(=O)(=O)C7=CC=CC=C7)CC8CCCN8C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)C(CS(=O)(=O)C4=CC=CC=C4)N5C=C(C6=C5C=CC(=C6)/C=C/S(=O)(=O)C7=CC=CC=C7)C[C@H]8CCCN8C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

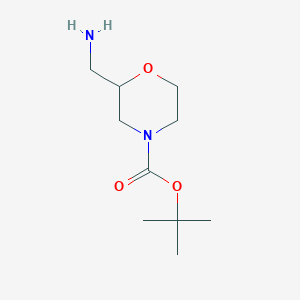
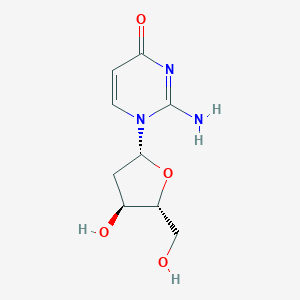
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
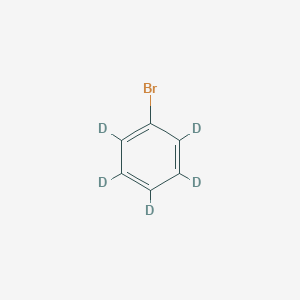
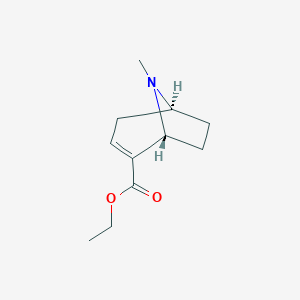
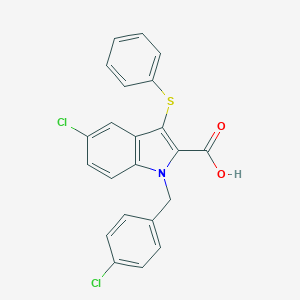
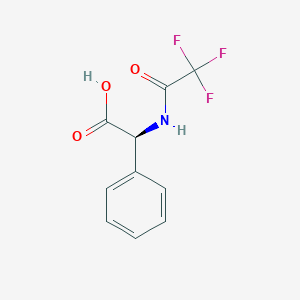
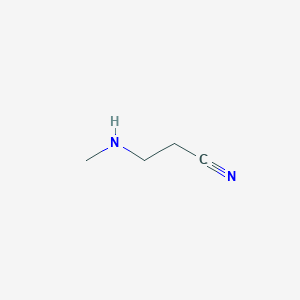
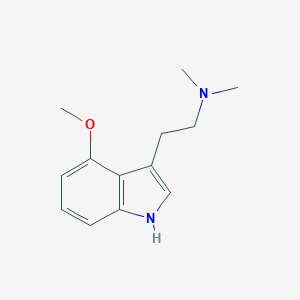
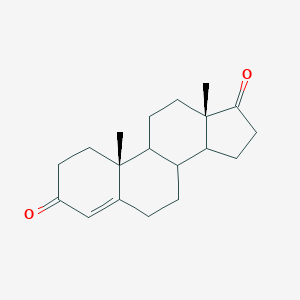
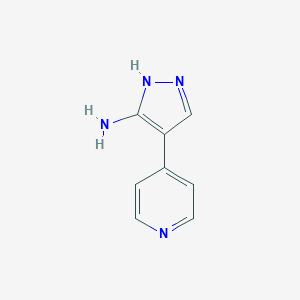
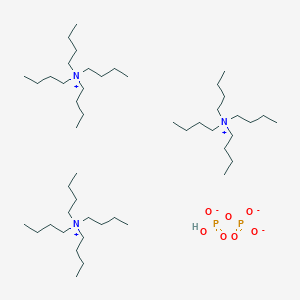
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
